molecular formula C19H30O B568914 5beta-Androst-16-en-3alpha-ol CAS No. 4572-71-8

5beta-Androst-16-en-3alpha-ol

Cat. No.: B568914
CAS No.: 4572-71-8
M. Wt: 274.448
InChI Key: KRVXMNNRSSQZJP-DLEIETQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androst-16-en-3alpha-ol is a steroid compound of significant interest in neuroendocrinology and behavioral research, particularly for investigating the structure-activity relationships of neuroactive androstene derivatives. This compound is structurally analogous to the pheromonal steroid 5alpha-androst-16-en-3alpha-ol (androstenol), which has been identified as a potent positive allosteric modulator of GABA-A receptors . Androstenol demonstrates potent anxiolytic, antidepressant, and anticonvulsant properties in animal models, effects that are consistent with its activity as a GABA-A receptor modulator . This makes the androstene class of compounds, including this compound, a valuable tool for probing the mechanisms of neurosteroid action on neuronal excitability and synaptic transmission. Furthermore, 16-androstene steroids, including 5alpha-androst-16-en-3alpha-ol and 5alpha-androst-16-en-3-one, are well-established as pheromones in animal models such as the boar, where they bind with high affinity to receptors in the olfactory mucosa and influence reproductive behavior . The specific 5beta-epimer is therefore crucial for studies aiming to understand how subtle changes in steroid core configuration (5alpha vs. 5beta) impact receptor binding, neurosteroid-like activity, and pheromonal communication. Research with this compound is strictly for laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXMNNRSSQZJP-DLEIETQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@H]4[C@@]3(CC[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of 5α Androst 16 En 3α Ol

Endogenous Biosynthetic Pathways in Mammalian Systems

The synthesis of 5α-androst-16-en-3α-ol is an intricate process that begins with a common steroid precursor and involves several key enzymatic conversions.

Precursor Steroid Transformations (e.g., Pregnenolone (B344588) to Androstadienol)

The primary precursor for the biosynthesis of 16-androstene steroids, including 5α-androst-16-en-3α-ol, is pregnenolone. nih.govnih.gov Pregnenolone is converted to androsta-5,16-dien-3β-ol (androstadienol). nih.govwikipedia.org This transformation is a critical step in the pathway. nih.gov In some tissues, androstadienol can be further metabolized to androsta-4,16-dien-3-one (B1221407). nih.gov Studies in human testicular homogenates have shown that androstadienol is a major early metabolite of pregnenolone. researchgate.net

The conversion of androstadienol to subsequent intermediates is a key part of the biosynthetic cascade. For instance, androstadienol can be converted to androstadienone, which then serves as a substrate for further enzymatic action. nih.gov Research using transformed human embryonic kidney (HEK-293) cells has demonstrated that the precursor 5,16-androstadien-3β-ol can be efficiently transformed into androstenol (B1195071). nih.govresearchgate.net

Enzymatic Steps and Key Enzymes Involved

The biosynthesis of 5α-androst-16-en-3α-ol is dependent on the coordinated action of several key enzymes. These enzymes catalyze the specific transformations of steroid intermediates, leading to the final product. Four key genes are implicated in the production of 16-androstenes: Cytochrome P450C17 (CYP17A1), Cytochrome B5A (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductase (SRD5A). nih.govsemanticscholar.org

Role of CYP17A1 (16-ene-synthetase activity)

The enzyme cytochrome P450 17A1 (CYP17A1) plays a crucial role in the initial step of the 16-androstene biosynthetic pathway. nih.gov Specifically, the 16-ene-synthetase activity of CYP17A1 catalyzes the conversion of pregnenolone to androsta-5,16-dien-3β-ol. nih.govwikipedia.org This reaction is considered the primary step in the synthesis of androstenone. While CYP17A1 has both 17α-hydroxylase and 17,20-lyase activities in the conventional steroidogenic pathways, its andien-β-synthase activity is specific to the formation of 5,16-androstadien-3β-ol from pregnenolone, a reaction that can occur without intermediate precursors in some species. nih.gov The presence of cytochrome b5 can enhance the 17,20-lyase reaction and divert some of the product towards androsta-5,16-dien-3β-ol. nih.gov Studies have shown that the CYP17A1 gene possesses this andien-β-synthase activity and can transform pregnenolone into 5,16-androstadien-3β-ol. preprints.orgresearchgate.netmdpi.com

Contribution of 3β-Hydroxysteroid Dehydrogenase

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential for the biosynthesis of all classes of steroid hormones. oup.comnih.gov In the context of 16-androstene synthesis, 3β-HSD catalyzes the conversion of androstadienol to androstadienone. This enzyme is crucial for reactions in the adrenal cortex, gonads, placenta, liver, and other peripheral tissues. nih.govfrontiersin.org Porcine 3β-HSD, for example, is involved in the conversion of androstenone to its hydroxyl form in the liver. plos.org The transformation of androstadienol into androstenol involves the classic enzymes of the steroidogenic pathway, including 3β-HSD. researchgate.net

Involvement of 5α-Reductase

5α-reductase (SRD5A) is another key enzyme in the metabolic pathway of steroids. frontiersin.org This enzyme is responsible for the conversion of androstadienone to androstenone. There are three isozymes of 5α-reductase, and they are involved in various metabolic pathways, including androgen and estrogen metabolism. wikipedia.org The conversion of androstadienone to androstenone can be achieved in vitro with cells expressing the SRD5A2 gene. researchgate.net In androgen target tissues, 5α-reductase converts testosterone (B1683101) to the more potent 5α-dihydrotestosterone (5α-DHT). nih.gov

Activity of 3α-Hydroxysteroid Dehydrogenase

The final step in the biosynthesis of 5α-androst-16-en-3α-ol involves the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This enzyme converts 5α-androstenone to 5α-androst-16-en-3α-ol. researchgate.net 3α-HSD belongs to the aldo-keto reductase superfamily and is involved in the formation and inactivation of male and female sex hormones. mdpi.comgenome.jp In the liver, 3α-HSD enzymes are responsible for the degradation of androstenone, resulting in α-androstenol. researchgate.net The conversion of 5α-dihydrotestosterone to 3α-androstanediol, a weaker androgen, is also catalyzed by 3α-HSD. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 5α-Androst-16-en-3α-ol

EnzymeAbbreviationFunction in Pathway
Cytochrome P450 17A1CYP17A1Converts pregnenolone to androsta-5,16-dien-3β-ol (16-ene-synthetase activity). nih.govwikipedia.org
3β-Hydroxysteroid Dehydrogenase3β-HSDConverts androsta-5,16-dien-3β-ol to androsta-4,16-dien-3-one.
5α-ReductaseSRD5AConverts androsta-4,16-dien-3-one to 5α-androst-16-en-3-one (androstenone).
3α-Hydroxysteroid Dehydrogenase3α-HSDConverts 5α-androst-16-en-3-one to 5α-androst-16-en-3α-ol. researchgate.net

Table 2: Steroid Intermediates in the Biosynthesis of 5α-Androst-16-en-3α-ol

Compound NamePrecursorProduct of Enzymatic Action by
PregnenoloneCholesterolCytochrome P450scc wikipedia.org
Androsta-5,16-dien-3β-olPregnenoloneCYP17A1 (16-ene-synthetase) nih.govwikipedia.org
Androsta-4,16-dien-3-oneAndrosta-5,16-dien-3β-ol3β-Hydroxysteroid Dehydrogenase
5α-Androst-16-en-3-oneAndrosta-4,16-dien-3-one5α-Reductase
5α-Androst-16-en-3α-ol5α-Androst-16-en-3-one3α-Hydroxysteroid Dehydrogenase researchgate.net

Tissue-Specific Biosynthesis and Regulation (e.g., Testes, Adrenal Glands, Ovaries)

The primary sites for the biosynthesis of 16-androstene steroids, including the precursor to 5β-androst-16-en-3α-ol, are the testes, with the adrenal glands and ovaries also contributing to their production. wikipedia.orgfree.fr In boars, the testes are the principal source of these compounds. nih.gov Research on boar testicular tissue demonstrates the conversion of pregnenolone to 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov While the adrenal glands in boars can also produce these steroids, the yield is significantly lower than in the testes. nih.govnih.gov

In humans, the testes are a major site of 16-androstene synthesis, where androsta-5,16-dien-3β-ol is a significant early metabolite of pregnenolone. researchgate.net The enzyme CYP17A1, with its andien-β-synthase activity, is crucial for converting pregnenolone to 5,16-androstadien-3β-ol, a key step in the 16-androstene biosynthetic pathway. mdpi.com This pathway is distinct from the canonical androgen synthesis pathway. mdpi.com The adrenal glands and ovaries are also recognized as sites of 16-androstene production in humans. wikipedia.orgfree.fr The adrenal glands produce significant amounts of inactive C19 androgen precursors like dehydroepiandrosterone (B1670201) (DHEA), which can be converted to active androgens in peripheral tissues. windows.netbham.ac.uk Ovarian steroidogenesis involves a complex interplay between theca and granulosa cells to produce androgens and estrogens. windows.netbham.ac.uk

The regulation of this synthesis is tied to the expression and activity of specific enzymes. For instance, the presence of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and cytochrome b5 in the zona reticularis of the adrenal glands favors the production of C19 steroids. bham.ac.uk

Microbial Biotransformation and Related Pathways

The transformation of 16-androstene precursors is not limited to human tissues; commensal bacteria, particularly in the axillary regions, play a crucial role in metabolizing these compounds.

The human axilla hosts a variety of microorganisms that can biotransform odorless steroid precursors into volatile, odorous molecules. oup.comoup.com Corynebacterium species are primary agents in this process. oup.comoup.com Studies have shown that axillary corynebacteria can metabolize 16-androstene precursors that already possess the C16 double bond, such as 5,16-androstadien-3-ol, into a range of 16-androstene metabolites. nih.govresearchgate.net However, not all Corynebacterium isolates are capable of these biotransformations, with studies showing a low prevalence of metabolically active strains. oup.comoup.comnih.gov

Staphylococcus warneri is another bacterial species found in the axillary region that has been implicated in the metabolism of sweat components. researchgate.netnih.gov Specifically, some strains of S. warneri have demonstrated the ability to produce 5α-androstenol from its precursor. researchgate.net This bacterium, along with others like Propionibacterium acnes and Staphylococcus haemolyticus, possesses β-glucuronidase activity, which is key to releasing the volatile steroid from its conjugated, non-volatile form. researchgate.net

A critical enzymatic activity in the microbial transformation of 16-androstene precursors is that of β-glucuronidase. nih.govsigmaaldrich.com This enzyme is responsible for hydrolyzing glucuronide conjugates of steroids, releasing the free, and often odorous, steroid. sigmaaldrich.comscientificlabs.co.uk In the axillary region, odorless steroid conjugates secreted from apocrine glands are cleaved by bacterial enzymes to produce volatile compounds. researchgate.net

Several bacterial species isolated from human skin, including Staphylococcus warneri, Staphylococcus haemolyticus, and Propionibacterium acnes, have been shown to possess β-glucuronidase activity. researchgate.net The enzyme from E. coli is noted for its high hydrolytic activity and its effectiveness against steroid glucuronides. sigmaaldrich.com Commercial preparations of β-glucuronidase, often derived from sources like Helix pomatia, are widely used in laboratory settings to hydrolyze steroid conjugates for analysis. scientificlabs.co.uk These preparations often contain both glucuronidase and sulfatase activity. nih.govscientificlabs.co.uk

Conversion of 16-Androstene Precursors by Commensal Bacteria in Axillary Regions (e.g., Corynebacterium spp., Staphylococcus warneri)

Metabolic Fate and Excretion

Once formed, 5β-androst-16-en-3α-ol and related compounds undergo further metabolism in the body, primarily for inactivation and excretion.

In vivo, steroids are often conjugated to render them more water-soluble for excretion. sigmaaldrich.com Glucuronidation is a major conjugation pathway for steroids, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.comcas.cz This process is generally considered irreversible in human tissues. cas.cz The resulting glucuronide conjugates are more polar and can be readily excreted, primarily through the kidneys. sigmaaldrich.com

The steroid 5α-androst-16-en-3α-ol has been identified as being present in axillary secretions as a β-glucuronide conjugate. researchgate.net This water-soluble precursor is then acted upon by bacterial β-glucuronidases on the skin surface to release the volatile steroid. researchgate.net Studies in boars have also shown that androst-16-enes are found in urine primarily as glucuronide and sulphate conjugates, with very little present as free steroids. nih.gov

The metabolic clearance rate (MCR) reflects the volume of biological fluid cleared of a substance per unit of time. Studies on related 16-androstene steroids provide insight into their turnover. For instance, the MCR of 5α-androst-16-en-3-one in young boars was found to be very high, approximately 80,000 liters per day, indicating rapid removal from the plasma. nih.gov This rapid clearance was attributed mainly to storage in fatty tissue and catabolism into more polar compounds, including 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. nih.gov

In humans, the disappearance of administered radiolabelled 3α-androstenol followed a two-pool distribution model, suggesting different rates of turnover in different body compartments. scite.ai The rapid metabolism and clearance are crucial for regulating the biological levels and activity of these compounds.

Urinary Excretion Patterns

The excretion of steroid metabolites via urine is a primary route for their elimination from the body. For a steroid to be excreted in urine, it must be made water-soluble, a process that typically occurs in the liver through conjugation. The resulting metabolites can be measured in urine to provide a snapshot of steroid production and metabolism.

Research Findings

The urinary excretion patterns of 5β-androst-16-en-3α-ol are not as extensively documented as its more abundant 5α-isomer. However, the principles of its excretion can be inferred from the well-established metabolic pathways of other 5β-reduced androgens, such as etiocholanolone, which is a major metabolite of testosterone and androstenedione. oup.comhealthmatters.ioontosight.ai

The formation of 5β-reduced steroids is catalyzed by the enzyme 5β-reductase (AKR1D1). nih.govresearchgate.net This enzyme acts on precursor steroids, and a similar pathway is expected for the formation of 5β-androst-16-en-3α-ol from a 16-androstene precursor. Following their formation, these steroid metabolites undergo phase II metabolism, where they are conjugated with either a glucuronic acid molecule or a sulfate (B86663) group. ontosight.aiwur.nl This conjugation dramatically increases their water solubility, facilitating their transport in the blood and subsequent excretion by the kidneys into the urine. ontosight.aiupf.edu

Therefore, 5β-androst-16-en-3α-ol is expected to be present in urine primarily in its conjugated forms. Studies on related androgens and their metabolites confirm that the vast majority of steroids are excreted as glucuronides and sulfates, with only a very small fraction remaining in their free, unconjugated form. oup.comoup.com Research on the metabolism of other 16-androstenes in humans has confirmed that their metabolites are indeed found in urine, primarily as conjugates. karger.comscite.ai

Urinary steroid profiling, a technique often performed by gas chromatography-mass spectrometry (GC-MS), is used to analyze the excretion rates of numerous steroid metabolites simultaneously. synnovis.co.uk Such profiles can reveal the relative activity of different metabolic pathways, including the balance between 5α- and 5β-reduction. sas-centre.org While specific quantitative data for daily urinary output of 5β-androst-16-en-3α-ol is not available in published literature, analysis of related 5β-metabolites provides a framework for understanding its likely excretion pattern. For instance, the urinary excretion of etiocholanolone, the main 5β-metabolite of androstenedione, has been quantified in healthy individuals. oup.com Similarly, levels of 5β-androstane-3α,17β-diol, a metabolite of testosterone, have also been measured in urine. researchgate.netnih.gov

Urinary Steroid Metabolite Forms

The following table illustrates the common forms in which androgen metabolites are excreted in urine, based on general principles of steroid metabolism. While specific values for 5β-androst-16-en-3α-ol are not provided due to a lack of available data, the table demonstrates the principle of conjugation.

Precursor SteroidMetaboliteMetabolic PathwayTypical Urinary Form(s)
AndrostenedioneAndrosterone (B159326)5α-ReductionGlucuronide, Sulfate
AndrostenedioneEtiocholanolone5β-ReductionGlucuronide, Sulfate ontosight.ai
Testosterone5α-Androstane-3α,17β-diol5α-ReductionGlucuronide, Sulfate
Testosterone5β-Androstane-3α,17β-diol5β-ReductionGlucuronide, Sulfate researchgate.net
16-Androstene Precursor5α-Androst-16-en-3α-ol5α-ReductionGlucuronide, Sulfate karger.comscite.ai
16-Androstene Precursor5β-Androst-16-en-3α-ol 5β-Reduction Glucuronide, Sulfate (Inferred)

Biological Functions and Mechanistic Studies of 5α Androst 16 En 3α Ol

Neurosteroid Modulatory Actions

Androstenol (B1195071) functions as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgncats.io This modulation is central to its neurobiological effects.

Positive Allosteric Modulation of GABAA Receptors.nih.govwikipedia.orgncats.iomedchemexpress.com

Similar to other neurosteroids, androstenol enhances the function of GABAA receptors, leading to an increase in inhibitory neurotransmission. nih.govwikipedia.org This action is stereoselective, as its 3β-epimer does not exhibit the same potentiating effect. wikipedia.org

In laboratory studies, androstenol has been shown to enhance GABA-activated currents in a concentration-dependent manner. Whole-cell recordings from cerebellar granule cells demonstrated a significant enhancement of these currents. nih.gov The half-maximal effective concentration (EC50) for this potentiation was determined to be 0.4 µM in cultured cells and 1.4 µM in brain slices. nih.govncats.io Furthermore, at higher concentrations (10-300 µM), androstenol can directly activate currents in cells expressing recombinant GABAA receptors. nih.govncats.io

Table 1: EC50 Values for Androstenol Potentiation of GABA-Activated Currents

Cell TypeEC50 Value
Cultured Cerebellar Granule Cells0.4 µM
Cerebellar Granule Cells in Slices1.4 µM

This table presents the half-maximal effective concentration (EC50) of 5α-androst-16-en-3α-ol required to potentiate GABA-activated currents in different in vitro preparations.

The modulatory effects of androstenol have been observed on specific subtypes of GABAA receptors. Studies using human embryonic kidney (HEK) 293 cells transfected with specific GABAA receptor subunits have shown that androstenol potentiates the amplitude of GABA-activated currents in receptors composed of α1β2γ2 and α2β2γ2 subunits. nih.govncats.iocaymanchem.com This indicates that the action of androstenol is not uniform across all GABAA receptor isoforms but has a degree of specificity.

Receptor Subunit Specificity (e.g., α1β2γ2 and α2β2γ2 GABAA receptors)

In Vivo Neurobiological Effects in Animal Models

Consistent with its role as a positive modulator of GABAA receptors, systemic administration of androstenol in animal models has demonstrated a range of neurobiological effects. In mice, it has been shown to produce anxiolytic-like, antidepressant-like, and anticonvulsant effects. nih.govwikipedia.orgmedchemexpress.com

Anxiolytic-like effects were observed in the open-field and elevated zero-maze tests. nih.gov Antidepressant-like activity was noted in the forced swim test. nih.gov Furthermore, androstenol provided protection against seizures in both the 6-Hz electroshock and pentylenetetrazol-induced seizure models. nih.govcaymanchem.com

Table 2: In Vivo Neuroprotective Effects of Androstenol in Mice

TestEffect
6-Hz Electroshock Seizure ModelED50 = 21.9 mg/kg
Pentylenetetrazol (PTZ) Seizure ModelED50 = 48.9 mg/kg

This table shows the median effective dose (ED50) of 5α-androst-16-en-3α-ol required to produce an anticonvulsant effect in two different seizure models in mice.

Pheromonal Mechanisms and Olfactory System Interactions

Beyond its neurosteroid actions within the brain, 5α-androst-16-en-3α-ol is also recognized as a pheromone. wikipedia.orgsigmaaldrich.com It is a key component of the "boar taint" in male pigs, which influences mating behavior in sows. nih.gov In humans, it is found in axillary sweat and is thought to play a role in chemical communication. medchemexpress.comcaymanchem.com

Research has demonstrated the presence of specific receptors for 5α-androst-16-en-3α-ol in the olfactory mucosa of sows. nih.gov Binding studies have shown a high affinity of these receptors for androstenol, suggesting a direct mechanism for its pheromonal effects through the olfactory system. nih.gov It has been proposed that the GABAA receptor could serve as a molecular target for the pheromonal activity of androstenol, given its high volatility and lipophilicity which are suitable properties for an airborne signaling molecule. nih.gov

Role in Chemosignaling in Mammals

5α-Androst-16-en-3α-ol, also known as androstenol, is a 16-androstene steroid that plays a crucial role in chemical communication in both pigs and humans. free.frnih.gov In pigs, it is a well-established pheromone that influences reproductive behavior. mdpi.com When a sow in estrus inhales androstenone, which is present in high concentrations in boar saliva, it triggers a mating stance. ebi.ac.ukmdpi.com Androstenol, which has a musk-like odor, works in conjunction with androstenone to produce these biological effects in sows. mdpi.com

In humans, 16-androstenes like 5α-androstenol are found in axillary (armpit) secretions and are acted upon by local microbial fauna to produce volatile, odorous compounds. nih.govresearchgate.net While their role as definitive human pheromones is still under investigation, there is considerable evidence that they can modulate mood, interpersonal perception, and physiological responses. nih.govresearchgate.net The effects of these compounds are often context-dependent. nih.gov Studies have detected various 16-androstenes in human secretions, although the presence and concentration of specific compounds like 3α-androstenol can vary. free.fr

Interaction with Olfactory Receptors and Binding Proteins

The chemosensory effects of 5α-androst-16-en-3α-ol are initiated by its interaction with specific olfactory receptors and binding proteins in the nasal mucosa. In sows, receptors for both 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol have been identified in the olfactory mucosa. nih.gov Binding studies have shown that these receptors have a high affinity for both compounds, suggesting they may share the same receptor. nih.gov The affinity constant (Ka) for 5α-androst-16-en-3α-ol binding was found to be approximately 8.4 x 10⁸ M⁻¹, with a molar concentration of binding sites of about 3.7 pmol/mg protein. nih.gov

In pigs, odorant-binding proteins (OBPs) such as OBP2A and OBP2B are also involved in the perception of these steroids. mdpi.com Research has shown that exposure to androstenone can lead to a significant downregulation in the expression of these OBPs in the pig's olfactory epithelium. mdpi.com Furthermore, specific olfactory receptor genes, including OR2D2, OR8D1, OR8D2, OR10Z1, and OR7D4, have been identified as responsive to androstenone in pigs. mdpi.com

Gene Expression and Nuclear Receptor Modulation

Beyond its role in chemosignaling, 5α-androst-16-en-3α-ol also functions as a modulator of nuclear receptors, thereby influencing gene expression related to metabolism.

Interaction with Constitutive Androstane (B1237026) Receptor (CAR)

Studies have shown that 5α-androst-16-en-3α-ol can act as an antagonist of the Constitutive Androstane Receptor (CAR). wikipedia.orgresearchgate.net CAR is a nuclear receptor known for its role in regulating the metabolism of xenobiotics and endogenous compounds. google.com The interaction of androstenol with CAR suggests a potential role in modulating metabolic processes related to steroid hormones. smolecule.com

Interaction with Pregnane X Receptor (PXR)

Similar to its interaction with CAR, 5α-androst-16-en-3α-ol is also known to modulate the Pregnane X Receptor (PXR). researchgate.net PXR is another key nuclear receptor that responds to a wide range of foreign chemicals and endogenous toxins, playing a significant role in their detoxification. nih.gov The modulation of both CAR and PXR by androstenol highlights its influence on pathways that govern the breakdown and elimination of various compounds in the body. researchgate.net

Induction of Transcriptional Activation in Mammalian Cells

As a modulator of CAR and PXR, 5α-androst-16-en-3α-ol can induce transcriptional activation in mammalian cells. researchgate.net This activation leads to changes in the expression of genes that are regulated by these nuclear receptors. For instance, it can influence the expression of enzymes involved in drug metabolism. researchgate.net In human embryonic kidney (HEK293) cells, androstenol has been shown to potentiate the amplitude of GABA-activated currents in cells transfected with specific GABA-A receptor subunits. nih.govcaymanchem.com

Modulation of Cytochrome P450 Drug-Metabolizing Enzymes

A direct consequence of the interaction of 5α-androst-16-en-3α-ol with CAR and PXR is the modulation of cytochrome P450 (CYP) enzymes. researchgate.net These enzymes are a large family of proteins essential for the metabolism of drugs, steroids, and other lipids. By influencing the expression of CYP genes, androstenol can affect how the body processes various therapeutic agents and endogenous substances. ebi.ac.ukresearchgate.net

Data Tables

Table 1: Olfactory Receptor Binding Properties of 5α-Androst-16-en-3α-ol in Sow Nasal Mucosa

CompoundAffinity Constant (Ka)Molar Concentration of Binding Sites (n[M])
5α-Androst-16-en-3α-ol~ 8.4 x 10⁸ M⁻¹~ 3.7 pmol/mg protein

Data sourced from studies on sow olfactory mucosa. nih.gov

Table 2: Nuclear Receptor Interactions of 5α-Androst-16-en-3α-ol

Nuclear ReceptorInteraction Type
Constitutive Androstane Receptor (CAR)Antagonist
Pregnane X Receptor (PXR)Modulator

Based on findings from studies on nuclear receptor modulation. wikipedia.orgresearchgate.net

Occurrence and Distribution in Biological Systems

Presence in Mammalian Biological Fluids and Tissues

In mammals, 5β-androst-16-en-3α-ol is recognized as an odorous steroid and neurosteroid. nih.govwikipedia.org It is a metabolite of testosterone (B1683101) and is found in several bodily fluids and tissues. ontosight.ai

Research has confirmed the presence of 5β-androst-16-en-3α-ol in various human secretions. It is a known component of human axillary (underarm) sweat, where it contributes to body odor. researchgate.netmedchemexpress.comcaymanchem.comontosight.ai The compound is secreted from the apocrine glands in the form of a water-soluble, non-odorous conjugate, specifically α-androstenol β-glucuronide. researchgate.netnih.gov The characteristic odor is released when this precursor is broken down by skin bacteria. researchgate.net

Considerable amounts of this steroid are also found in human urine. wikipedia.orgontosight.ai Its estimation in urine has been a subject of biochemical studies, which also involved the synthesis of its β-glucosiduronic acid form for analytical purposes. free.frnih.gov Studies have also utilized methods like gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS) for the determination of endogenous urinary steroids, including androstenol (B1195071).

The biosynthesis and distribution of 5β-androst-16-en-3α-ol are linked to specific glands and tissues within the human body.

Apocrine Glands : These glands, located in the axillae, are a primary source of the precursors to odorous 16-androstenes. free.frresearchgate.net Apocrine secretions contain the steroid as a glucuronide conjugate, which is later metabolized by skin microflora. researchgate.net

Testes : In boars, the testes are the primary site of biosynthesis for 16-androstenes. nih.govwikipedia.org While it is also produced in human testes, some research suggests that in humans, the adrenal glands and ovaries may be more significant production sites compared to the testes. wikipedia.orgresearchgate.netthegoodscentscompany.com

Adrenal Glands : In humans, it is thought that 5β-androst-16-en-3α-ol may be synthesized in the adrenal glands. wikipedia.orgfree.frresearchgate.netperfumersworld.com

Ovaries : The ovaries are also considered a potential site for the synthesis of this compound in humans. wikipedia.orgfree.frresearchgate.netperfumersworld.com

Quantitative studies have been conducted to determine the concentration of 5β-androst-16-en-3α-ol and its precursors in biological samples. A study analyzing its precursor, α-androstenol β-glucuronide, in pooled human axillary sweat from 25 females and 24 males, revealed a marked difference in concentration between sexes. nih.gov The concentration in secretions from males was more than three times higher than in secretions from females. nih.gov

Concentration of α-Androstenol β-glucuronide in Human Axillary Sweat nih.gov
SourceConcentration (ng/mL)
Female Secretions79
Male Secretions241

Distribution in Specific Glands and Tissues (e.g., apocrine glands, testes, adrenal glands, ovaries)

Identification in Other Biological Sources

The occurrence of 5β-androst-16-en-3α-ol is not limited to humans and extends to other animal species and even the fungal kingdom.

5β-Androst-16-en-3α-ol, or a derivative, has been identified in black truffles. wikipedia.org This discovery has led to research into truffle fermentation as a potential alternative source for producing the compound on a larger scale. researchgate.netnih.gov A method was developed to detect and quantify the steroid in truffle fermentation broth using solid-phase extraction coupled with gas chromatography. nih.gov

Studies have shown that different species of truffles yield varying amounts of the compound. For instance, a notable concentration was detected in the fermentation broth of Tuber indicum, while it was absent in the broth of Tuber aestivum. researchgate.netnih.gov Further analysis has quantified the content in the truffle itself, finding higher concentrations in mature truffles compared to immature ones. researchgate.net

Concentration of α-Androstenol in Truffle Samples
SourceConcentrationReference
Tuber indicum Fermentation Broth123.5 ng/mL researchgate.net, nih.gov
Tuber aestivum Fermentation BrothNot Detected researchgate.net, nih.gov
Mature Truffles0.0193 µg/100g researchgate.net
Immature Truffles0.0087 µg/100g researchgate.net

5β-Androst-16-en-3α-ol is well-documented in other animal species, most notably the boar.

Boar : The compound was first isolated from boar testes and is a known boar pheromone. nih.govresearchgate.net It is synthesized in the testes and is also present in their saliva, blood plasma, and urine. wikipedia.orgnih.gov

Mouse Deer : Research has also identified odorous 16-androstenes, including androstenol, in the Indian mouse deer (Moschiola indica). mdpi.comresearchgate.net Studies have investigated the synthesis pathway, suggesting that the P450C17 gene in mouse deer possesses the activity to transform pregnenolone (B344588) into a precursor for androstenol. mdpi.comresearchgate.net

Advanced Analytical Methodologies for 5α Androst 16 En 3α Ol Research

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification

Chromatographic separation coupled with mass spectrometric detection stands as the gold standard for the analysis of 5β-androst-16-en-3α-ol, offering high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of 5β-androst-16-en-3α-ol and other steroids. nih.gov This method involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. For steroid analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the compounds. nih.gov

In a notable study, human semen was analyzed for the presence of 16-androstenes, including 5α-androst-16-en-3α-ol. nih.gov The steroids were derivatized to form tert-butyldimethylsilyl ethers, and quantification was achieved using selected ion monitoring (SIM) on the mass spectrometer, which enhances sensitivity by focusing on specific ions characteristic of the target analyte. nih.gov Capillary gas chromatography with temperature programming was employed for the separation of the steroids. nih.gov This research successfully identified and quantified 5α-androst-16-en-3α-ol and other related steroids at concentrations in the range of 0.5-0.7 ng/ml. nih.gov

Another application of GC/MS is in the study of truffle fermentation broth, where it was used to determine the concentration of 5α-androst-16-en-3α-ol. researchgate.netnih.gov This research highlights the versatility of GC/MS in analyzing complex biological and environmental samples.

Gas Chromatography-Thermal Conversion-Isotope Ratio Mass Spectrometry (GC/TC/IRMS)

Gas Chromatography-Thermal Conversion-Isotope Ratio Mass Spectrometry (GC/TC/IRMS) is a specialized technique used to determine the isotopic ratios of elements within a compound, such as the deuterium/hydrogen (D/H) or carbon-13/carbon-12 (¹³C/¹²C) ratio. nih.govnih.gov This method is particularly valuable in doping control to distinguish between endogenous and exogenous steroids. nih.govnih.gov

A developed GC/TC/IRMS method for the determination of the D/H ratio of endogenous urinary steroids, including 5α-androst-16-en-3α-ol, involved a rigorous sample cleanup process using high-performance liquid chromatography (HPLC). nih.gov The specificity of this procedure was confirmed by parallel analysis using GC/MS under identical chromatographic conditions. nih.gov This method demonstrated a determination limit of 10 to 15 ng/mL for a 20 mL urine sample. nih.gov

Another study presented a GC/C/IRMS method for the analysis of urinary 5α-androst-16-en-3α-ol, achieving high precision with within-assay and between-assay standard deviations of less than 0.3 and 0.6 per thousand, respectively. nih.gov This technique allows for the study of metabolic pathways by analyzing the isotopic ratios of various steroids. nih.gov

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS)

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) offers advantages in terms of speed, resolution, and sensitivity for the analysis of a wide range of compounds, including steroids. This technique utilizes smaller particle sizes in the stationary phase, leading to more efficient separations.

In one study, UPLC/MS with heated electrospray ionization (HESI) in negative-ion mode was used to identify the β-glucuronide conjugate of 5α-androst-16-en-3α-ol in human sweat. researchgate.netnih.gov This research was crucial in characterizing the water-soluble precursor of this odorous steroid. The concentrations of the glucuronide were found to be 79 ng/ml in female sweat and 241 ng/ml in male sweat. nih.gov UPLC-MS/MS has also been successfully developed and validated for the quantitative determination of other compounds in biological fluids, demonstrating its robustness for pharmacokinetic studies. mdpi.com

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a critical sample preparation technique used to isolate and concentrate analytes from complex matrices before instrumental analysis. researchgate.netnih.gov It significantly improves the cleanliness of the sample, reduces matrix effects, and enhances the sensitivity of the subsequent analysis.

A novel method for the determination of 5α-androst-16-en-3α-ol in truffle fermentation broth employed SPE coupled with GC-FID/EIMS. researchgate.netnih.gov This approach successfully isolated the target analyte, allowing for its quantification. In another study, a weak anion exchange SPE support was used for the rapid and complete separation of steroid sulfates and glucuronides in human sweat. researchgate.net This highlights the importance of selecting the appropriate SPE sorbent for the specific analytes and matrix.

Immunochemical Assays (e.g., Enzyme Immunoassay Development)

Immunochemical assays, such as enzyme immunoassays (EIAs), provide a high-throughput and cost-effective method for the detection and quantification of specific compounds. These assays are based on the highly specific binding between an antibody and its target antigen.

An enzyme immunoassay was developed for the measurement of 5α-androst-16-en-3-one, a closely related 16-androstene steroid, in the urine and feces of pigs. nih.gov The polyclonal antibody raised against androstenone showed a degree of cross-reactivity with other steroids, including a 12% cross-reactivity with 5α-androst-16-en-3α-ol. nih.gov This indicates that while immunoassays can be highly sensitive, careful validation of antibody specificity is crucial to avoid interferences from structurally similar compounds. The development of such assays involves producing a specific antibody and optimizing the assay conditions to achieve the desired sensitivity and accuracy. nih.gov

In Vitro and Ex Vivo Experimental Systems for Mechanistic Studies

In vitro and ex vivo models are indispensable tools for investigating the metabolic pathways, mechanisms of action, and physiological roles of 5β-androst-16-en-3α-ol without the complexities of a whole organism.

In vitro models often utilize cell lines or primary cell cultures to study cellular and molecular processes. bioscientifica.com For instance, studies on androgen-dependent prostate cancer frequently employ cell lines like LNCaP, PC-3, and DU145 to investigate the role of the androgen receptor. bioscientifica.comresearchgate.net While these models are invaluable for controlled experiments, it is important to recognize their limitations in fully recapitulating the in vivo environment. bioscientifica.comresearchgate.net The metabolism of 16-androstenes has been studied in vitro using aerobic coryneform bacteria, demonstrating the formation of the more odorous 5α-androstenone and 3α-androstenol. researchgate.net Furthermore, 5α-androst-16-en-3α-ol has been shown to enhance GABA-activated currents in primary mouse cerebellar granule cells and in HEK293 cells expressing specific GABAA receptor subunits, indicating its role as a neurosteroid. caymanchem.com

Ex vivo models , which use tissues or organs cultured outside the body, provide a system that more closely mimics the in vivo state by preserving the tissue architecture and cell-cell interactions. researchgate.netbohrium.comnih.gov For example, an ex vivo prostate cancer culture system using tissue slices from patient-derived xenografts has been established to assess treatment responses. researchgate.net Such models are ideal for drug screening and studying the effects of compounds in a more physiologically relevant context. researchgate.netbohrium.com Studies on boar testis tissue have been instrumental in understanding the biosynthesis of androst-16-enes. nih.gov

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp recording is a fundamental electrophysiological technique used to investigate the interaction of compounds with ion channels. Research has demonstrated that 5α-androst-16-en-3α-ol acts as a neurosteroid-like positive modulator of GABAA receptors. nih.gov

In studies utilizing whole-cell recordings from mouse cerebellar granule cells, 5α-androst-16-en-3α-ol produced a concentration-dependent enhancement of GABA-activated currents. nih.govresearchgate.net The half-maximal effective concentration (EC₅₀) was determined to be 0.4 µM in cultured cells and 1.4 µM in brain slices. nih.govresearchgate.net Furthermore, the application of this compound was shown to prolong the duration of both spontaneous and miniature inhibitory postsynaptic currents (IPSCs), indicating its significant role in modulating inhibitory neurotransmission. nih.govresearchgate.net Notably, its 3β-epimer did not exhibit the same modulatory effects, highlighting the stereospecificity of the interaction. nih.govresearchgate.net

Table 1: Effects of 5α-Androst-16-en-3α-ol on GABA-Activated Currents (Whole-Cell Patch-Clamp)

Cell TypePreparationObserved EffectEC₅₀ ValueReference
Mouse Cerebellar Granule CellsCell CultureEnhancement of GABA-activated currents; Prolonged IPSCs0.4 µM nih.govresearchgate.net
Mouse Cerebellar Granule CellsBrain SlicesEnhancement of GABA-activated currents1.4 µM nih.govresearchgate.net

Use of Transfected Mammalian Cell Lines (e.g., HEK-293, COS-7) for Enzyme Activity and Receptor Studies

Transfected mammalian cell lines, such as Human Embryonic Kidney 293 (HEK-293) and COS-7 cells, provide controlled environments to study specific protein functions, including enzyme catalysis and receptor pharmacology.

Receptor Studies: To investigate the specific receptor subunits involved in the action of 5α-androst-16-en-3α-ol, HEK-293 cells were transfected with recombinant human GABAA receptors. nih.govdoi.orgcaymanchem.com In cells expressing α1β2γ2 and α2β2γ2 subunit combinations, 5α-androst-16-en-3α-ol at concentrations of 0.1–1 µM potentiated the amplitude of GABA-activated currents. nih.govcaymanchem.com At higher concentrations (10–300 µM), the compound was capable of directly activating currents in these cells, demonstrating its dual action as both a positive allosteric modulator and a direct agonist at high concentrations. nih.govresearchgate.netdoi.org

Table 2: Receptor Studies of 5α-Androst-16-en-3α-ol in Transfected HEK-293 Cells

Transfected Receptor SubunitsConcentration RangeObserved EffectReference
α1β2γ2 and α2β2γ20.1–1 µMPotentiation of GABA-activated current amplitude nih.govcaymanchem.com
α1β2γ2 and α2β2γ210–300 µMDirect activation of currents nih.govdoi.org

Enzyme Activity Studies: The biosynthesis of 16-androstene steroids involves the enzyme CYP17A1. mdpi.com To assess the enzymatic activity of mouse deer CYP17A1, both HEK-293 and COS-7 cell lines were transfected with a CYP17A1 expression construct. mdpi.comsemanticscholar.org These studies investigated the conversion of pregnenolone (B344588) to 5,16-androstadien-3β-ol, a key precursor in the synthesis pathway of 16-androstenes. mdpi.com The results demonstrated that mouse deer CYP17A1 possesses andien-β-synthase activity and could transform pregnenolone into 5,16-androstadien-3β-ol. mdpi.comsemanticscholar.org However, the observed transformation efficiency in this in-vitro system was less than 1%. mdpi.comsemanticscholar.org No significant difference was noted between the HEK-293 and COS-7 cell lines in their ability to facilitate this transformation. mdpi.comsemanticscholar.org

Crystallographic Analysis of Ligand-Binding Domains (e.g., murine constitutive androstane (B1237026) receptor)

X-ray crystallography provides high-resolution, three-dimensional structural data, offering insights into the precise molecular interactions between a ligand and its protein target. The structure of the murine constitutive androstane receptor (mCAR) ligand-binding domain (LBD) in complex with 5α-androst-16-en-3α-ol has been determined, revealing the molecular basis for its action as an inverse agonist. nih.govnih.gov

The mCAR is a nuclear receptor that exhibits constitutive activity in the absence of a ligand. nih.gov 5α-Androst-16-en-3α-ol functions as an inverse agonist by suppressing this basal activity. nih.govnih.gov Crystallographic analysis shows that androstenol (B1195071) binds within the ligand-binding pocket of mCAR. nih.gov Unlike many nuclear receptor ligands, it makes no direct contact with the activation function 2 (AF2) helix (H12). nih.gov Instead, the binding of androstenol induces a conformational change, specifically a kink between helices H10 and H11. nih.gov This structural disruption repositions H12 into an inactive conformation, which underlies the mechanism of inverse agonism. nih.gov

The mCAR LBD–androstenol complex was crystallized using the hanging-drop vapor-diffusion method. nih.gov The crystals belong to the orthorhombic space group C222₁, and diffraction data were collected to resolve the structure. nih.gov

Table 3: Crystallographic Data for mCAR LBD in Complex with 5α-Androst-16-en-3α-ol

ParameterValueReference
Protein TargetMurine Constitutive Androstane Receptor (mCAR) Ligand-Binding Domain nih.govnih.gov
Ligand5α-Androst-16-en-3α-ol (androstenol) nih.govnih.gov
Functional EffectInverse Agonist nih.gov
Space GroupC222₁ nih.gov
Unit-cell parameters (Å)a = 60.35 nih.gov
b = 155.04
c = 134.61
Key Structural FindingLigand-induced kink between helices H10 and H11, leading to inactive conformation of AF2/H12. nih.gov

Comparative Biochemical Studies and Species Specific Aspects

Cross-Species Differences in Androstene Metabolism and Biosynthesis (e.g., Human vs. Porcine Models)

The biosynthesis of 16-androstene steroids, including 5β-Androst-16-en-3α-ol, displays notable differences between species, particularly between porcine and human models. In boars, the testes are the primary site for the synthesis of 16-androstenes, which function as pheromones. wikipedia.orgnih.gov The pathway begins with pregnenolone (B344588) and involves key enzymes such as CYP17A1 (cytochrome P450c17) to produce 5,16-androstadien-3β-ol. wikipedia.orgnih.gov This precursor is then converted to 5α-androst-16-en-3-one (androstenone) via the actions of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase. wikipedia.org Finally, androstenone is metabolized into the biologically active pheromone 5α-androst-16-en-3α-ol (androstenol) by 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org

In humans, the metabolic pathway and primary sites of synthesis differ. While the precursors are produced in the testes, adrenal glands, and ovaries, the specific enzymatic activity seen in boars is not mirrored. wikipedia.orgmedchemexpress.com A crucial distinction lies in the activity of the reductase enzymes. Human testes exhibit low 5α-reductase activity for converting 4,16-androstadien-3-one, limiting the production of 5α-androstenone and its subsequent metabolites within the testes. Instead, the alternative enzyme, 5β-reductase (AKR1D1), is highly expressed in the human liver, where it plays a role in the catabolism and inactivation of steroid hormones. nih.govnih.gov

Therefore, the formation of 5β-Androst-16-en-3α-ol in humans would theoretically follow a pathway involving the 5β-reduction of a precursor like androstadienone, a process primarily associated with hepatic metabolism rather than testicular synthesis for pheromonal purposes. This contrasts sharply with the porcine model, where testicular 5α-reductase activity is high, leading to significant production of 5α-androstenes like androstenol (B1195071), which are then secreted in saliva to act as pheromones. wikipedia.orgresearchgate.net

Table 1: Key Differences in 16-Androstene Biosynthesis (Human vs. Porcine)

AspectPorcine Model (Boar)Human Model
Primary Site of SynthesisTestes wikipedia.orgnih.govAdrenal Glands, Ovaries, Liver (Metabolism) wikipedia.orgmedchemexpress.comnih.gov
Key Reductase Enzyme5α-reductase (high activity in testes) wikipedia.org5β-reductase (high activity in liver) nih.gov
Primary Androstene End-Product5α-Androst-16-en-3α-ol (Androstenol) wikipedia.orgMetabolites are primarily for excretion; 5β-reduced forms are common. nih.gov
Primary FunctionPheromonal communication (e.g., inducing mating behavior) nih.govHormone catabolism and excretion nih.gov

Comparative Analysis of Biological Activity Between 5α-Androst-16-en-3α-ol and Other 16-Androstenes (e.g., Androstenone, Androstadienone)

The biological activity of 16-androstenes is highly dependent on their specific structure. 5α-Androst-16-en-3α-ol (androstenol) is the most studied of these compounds and is recognized as a potent positive allosteric modulator of the GABA-A receptor. wikipedia.orgthegoodscentscompany.comresearchgate.net This neurosteroid activity is believed to mediate its pheromonal effects, which include anxiolytic-like and antidepressant-like actions observed in animal studies. wikipedia.orgthegoodscentscompany.com Its precursors, androstadienone and androstenone, can both be converted into androstenol, suggesting that it may be the ultimate mediator of their effects. wikipedia.org

5α-Androst-16-en-3-one (Androstenone): This ketone is a direct precursor to androstenol. wikipedia.org It is a known pheromone in pigs and possesses a strong urine-like odor. nih.govnih.gov While it has biological activity, particularly in olfaction, its neurosteroid effects are less direct than those of androstenol, as it must first be metabolized by 3α-hydroxysteroid dehydrogenase.

4,16-Androstadien-3-one (Androstadienone): This compound is a precursor to androstenone. thegoodscentscompany.com It is found in human secretions and is also considered a putative pheromone. medchemexpress.commanchester.ac.uk Its biological effects are often studied in the context of mood and autonomic arousal. healthmatters.io Like androstenone, its conversion to androstenol is a key step in exerting GABA-A receptor-mediated effects. wikipedia.org

The biological activity of 5β-Androst-16-en-3α-ol is not as well-documented. However, by drawing parallels with the well-studied 5α- and 5β-metabolites of testosterone (B1683101) (androsterone and etiocholanolone, respectively), a functional comparison can be inferred. Etiocholanolone (the 5β-isomer) is significantly less potent as a GABA-A receptor modulator and anticonvulsant compared to androsterone (B159326) (the 5α-isomer). nih.govmedchemexpress.com This suggests that 5β-Androst-16-en-3α-ol would likely be a much weaker modulator of the GABA-A receptor than its 5α-counterpart, androstenol.

Table 2: Comparative Activity of 16-Androstenes

CompoundPrimary Biological ActivityRelative Potency (Inferred)
5α-Androst-16-en-3α-ol (Androstenol)Potent positive allosteric modulator of GABA-A receptor. thegoodscentscompany.comresearchgate.netHigh
5β-Androst-16-en-3α-olLikely a weak GABA-A receptor modulator. (by analogy to etiocholanolone) medchemexpress.comLow
5α-Androst-16-en-3-one (Androstenone)Pheromonal odor; precursor to Androstenol. wikipedia.orgnih.govIndirect (via metabolism)
4,16-Androstadien-3-one (Androstadienone)Putative pheromone; precursor to Androstenone. medchemexpress.comthegoodscentscompany.comIndirect (via metabolism)

Investigation of Stereoisomeric Differences in Biological Potency and Function

The three-dimensional shape, or stereoisomerism, of androstene steroids is a critical determinant of their biological function. Minor changes in the orientation of functional groups or the configuration of the steroid's A/B ring junction can lead to dramatic differences in potency.

3α- vs. 3β-hydroxyl group: The orientation of the hydroxyl group at the C-3 position is crucial. Studies on androstenol have definitively shown that the 3α-hydroxy isomer (5α-androst-16-en-3α-ol) is a potent modulator of the GABA-A receptor. thegoodscentscompany.com In stark contrast, its 3β-epimer, 5α-androst-16-en-3β-ol, is inactive and does not potentiate GABA-A receptors, even at high concentrations. thegoodscentscompany.com This highlights the strict structural requirements of the receptor binding site.

5α- vs. 5β-ring junction: The junction between the A and B rings of the steroid nucleus can be either trans (5α configuration) or cis (5β configuration), resulting in a flat or bent molecular shape, respectively. This structural difference significantly impacts biological activity. In the case of testosterone metabolites, 5α-androsterone is a more potent anticonvulsant and GABA-A receptor modulator than its 5β-epimer, etiocholanolone. nih.govmedchemexpress.com The planar shape of the 5α-isomers appears to allow for a better fit into receptor pockets. For instance, the constitutive androstane (B1237026) receptor (CAR) shows specificity for 5α-reduced, 3α-hydroxy stereoisomers, with the non-planar 5β-reduced compounds being unable to bind effectively due to steric hindrance.

Therefore, it can be concluded that 5α-Androst-16-en-3α-ol is the most biologically potent stereoisomer in this series, possessing the optimal flat (5α) configuration and the correctly oriented hydroxyl group (3α) for potent interaction with neuroreceptors. The target compound of this article, 5β-Androst-16-en-3α-ol , due to its bent (5β) configuration, is predicted to have substantially lower biological potency.

Future Directions and Emerging Research Areas

Refinement of Biosynthetic Pathway Details and Regulatory Mechanisms

The metabolic pathways leading to the formation of 16-androstene steroids are complex and not yet fully elucidated, particularly for the 5β series. In humans and boars, the biosynthesis of the more studied 5α-androstenol is understood to originate from pregnenolone (B344588). wikipedia.org This process involves several enzymatic steps, including the activity of CYP17A1, 3β-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase. wikipedia.org

However, the detailed metabolism of these compounds in humans is acknowledged to be far from completely understood. free.fr A significant gap in current knowledge lies in the specific enzymatic steps and regulatory controls that dictate the formation of 5β-Androst-16-en-3α-ol. It is hypothesized that a distinct 5β-reductase enzyme is responsible for converting the precursor to the 5β configuration, diverging from the 5α-reductase path. Future research must prioritize the following:

Identification and Characterization of 5β-Reductase Isoforms: Pinpointing the specific enzyme(s) that catalyze the reduction at the C5 position to yield a 5β-androstane skeleton is paramount. Studies should focus on isolating and characterizing these enzymes from relevant tissues, such as the adrenal glands and gonads, to understand their substrate specificity and kinetic properties. free.fr

Regulatory Factor Analysis: Investigating the endogenous and exogenous factors that regulate the expression and activity of the key biosynthetic enzymes. This includes hormonal influences, developmental changes, and tissue-specific expression patterns that may favor the 5β pathway over the 5α pathway.

Microbial Biotransformation: The role of the human microbiome, particularly axillary bacteria, in steroid metabolism is a critical emerging area. researchgate.net Certain coryneforms can facilitate the biotransformation of 16-androstene steroids. free.frresearchgate.net Future studies should explore whether specific bacterial strains can produce 5β-Androst-16-en-3α-ol from secreted precursors like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) or its derivatives, potentially representing a significant alternative biosynthetic route.

Elucidation of Specific Receptor Interactions Beyond GABA-A Receptors

A substantial body of research has established that the related compound, 5α-Androst-16-en-3α-ol, is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govmedchemexpress.comresearchgate.netcaymanchem.com This interaction underlies its observed neurosteroid activities, including anxiolytic-like and antidepressant-like effects in animal models. nih.govresearchgate.netcaymanchem.com Furthermore, studies in sows have identified specific olfactory receptors in the nasal mucosa that bind 5α-androstenes, implicating them in pheromonal communication. nih.govthegoodscentscompany.com

For 5β-Androst-16-en-3α-ol, the receptor interaction profile remains largely unexplored, representing a significant frontier in steroid research. While it may also interact with GABA-A receptors, potentially with different affinity or efficacy, the existence of other molecular targets is a compelling possibility. Future research should be directed toward:

Screening for Novel Receptor Targets: Employing high-throughput screening assays to test the binding and functional activity of 5β-Androst-16-en-3α-ol against a wide array of receptors. This should include other ligand-gated ion channels, G-protein coupled receptors (GPCRs), and nuclear steroid hormone receptors.

Comparative Receptor Pharmacology: Directly comparing the binding affinities and modulatory effects of the 5α and 5β epimers at known targets like specific GABA-A receptor subunit combinations (e.g., α1β2γ2 and α2β2γ2) and olfactory receptors. researchgate.netcaymanchem.com This would clarify the functional importance of the stereochemistry at the C5 position.

Computational Modeling: Using in silico docking simulations to predict potential interactions with various receptor binding pockets, which can guide and prioritize experimental validation studies.

Table 1: Known Receptor Interactions of the Related 5α-Androst-16-en-3α-ol This table summarizes data for the 5α-isomer to highlight the research gap for 5β-Androst-16-en-3α-ol.

Receptor ClassSpecific Receptor/SubunitObserved InteractionSource
NeuroreceptorGABA-A ReceptorPositive allosteric modulator; enhances GABA-activated currents. nih.govresearchgate.netcaymanchem.com
Olfactory ReceptorSow Nasal Mucosa ReceptorsHigh-affinity binding, suggesting a role in chemosensation. nih.gov
NeuroreceptorHEK293 cells with α1β2γ2 and α2β2γ2 GABA-A subunitsPotentiated the amplitude of GABA-activated currents. nih.govresearchgate.net

Advanced In Vitro Modeling for Metabolic and Mechanistic Studies

Traditional in vitro studies of steroid metabolism have relied on tissue homogenates, subcellular fractions, and animal-derived primary cells. researchgate.netnih.gov While foundational, these models often lack the complex cellular architecture and intercellular signaling of native tissues. The future of mechanistic and metabolic research on 5β-Androst-16-en-3α-ol will depend on the adoption of more sophisticated in vitro systems.

Emerging research should focus on:

3D Organoid Cultures: Developing and utilizing three-dimensional organoids derived from human stem cells that differentiate into testicular, adrenal, or sebaceous gland tissues. These models better replicate the physiological microenvironment, offering a more accurate platform to study biosynthetic pathways and their regulation.

Microbiome Co-Culture Systems: Establishing co-culture models that combine human skin cells (e.g., keratinocytes and sebocytes) with specific strains of axillary bacteria, such as Staphylococcus warneri or Corynebacterium spp. researchgate.net Such systems would be invaluable for investigating the biotransformation of steroid precursors secreted by human cells into volatile compounds like 5β-Androst-16-en-3α-ol.

Reporter Gene Assays: Creating stable cell lines containing reporter genes linked to the promoters of key biosynthetic enzymes (e.g., 5β-reductase). These assays would allow for high-throughput screening of compounds or conditions that regulate the production of 5β-Androst-16-en-3α-ol.

Development of Novel Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of 16-androstene steroids in biological samples (e.g., sweat, plasma, tissue) is challenging due to their low concentrations and the presence of interfering substances. nih.govacs.org Current methods often involve solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). nih.govacs.orgresearchgate.net While effective, there is a continuous need for more sensitive, specific, and rapid analytical technologies.

Future efforts in analytical chemistry should target:

Stereoisomer-Specific Assays: Developing chromatographic methods (e.g., using chiral columns) or mass spectrometric techniques that can baseline separate and unambiguously quantify 5β-Androst-16-en-3α-ol from its 5α-isomer and other related steroids.

Advanced Mass Spectrometry: Applying high-resolution mass spectrometry (HRMS), such as Orbitrap MS, to achieve superior mass accuracy and sensitivity for confident identification of the compound in complex matrices. thegoodscentscompany.com

Biosensor Development: Creating novel biosensors for real-time, high-throughput analysis. This could involve using specific enzymes (e.g., a purified 3α-hydroxysteroid dehydrogenase) or developing aptamers (nucleic acid-based ligands) that bind to 5β-Androst-16-en-3α-ol with high specificity and affinity, which can then be integrated into electrochemical or optical sensor platforms. mdpi.comgoogle.com

Table 2: Comparison of Current and Future Analytical Techniques for Androstene Steroids

TechniquePrincipleCurrent ApplicationFuture Direction/ImprovementSource
GC-MSSeparation by gas chromatography, identification by mass-to-charge ratio.Quantification in truffle broth and pig fat.Use of chiral columns for stereoisomer separation. nih.govacs.org
HS-SPME-GC/MSHeadspace solid-phase microextraction for volatile analyte concentration prior to GC-MS.Simultaneous quantification of boar taint compounds in fat.Optimization for non-invasive sampling (e.g., from skin headspace). acs.org
LC-MSSeparation by liquid chromatography, identification by mass spectrometry.Analysis of steroid hormones in environmental water.Coupling with HRMS (e.g., UHPLC-Orbitrap-MS) for enhanced specificity. thegoodscentscompany.comresearchgate.net
BiosensorsBiological recognition element (enzyme, antibody, aptamer) coupled to a transducer.Enzyme-based sensors for detecting androstenone.Development of highly specific aptamer-based sensors for 5β-isomers. mdpi.comgoogle.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting 5β-Androst-16-en-3α-ol in biological samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to improve accuracy. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from matrices like sweat or urine. Calibration curves should account for matrix effects, and limit of detection (LOD) must be validated using spiked samples .

Q. How is 5β-Androst-16-en-3α-ol synthesized in laboratory settings?

  • Methodological Answer : The compound is synthesized via stereoselective reduction of 5α-Androst-16-en-3-one using sodium borohydride (NaBH₄) in ethanol under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) .

Q. What are the stability considerations for storing 5β-Androst-16-en-3α-ol in research laboratories?

  • Methodological Answer : Store in airtight, light-resistant containers at −20°C under nitrogen to prevent oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) should confirm no degradation via HPLC analysis. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How does 5β-Androst-16-en-3α-ol interact with olfactory receptors, and what experimental models are suitable for studying this?

  • Methodological Answer : Use HEK293 cells transfected with human OR7D4 receptors for in vitro assays. Measure calcium influx via fluorescent dyes (e.g., Fluo-4) upon ligand binding. Dose-response curves (0.1–100 μM) and competitive binding assays with antagonists like androstenone are critical for specificity validation .

Q. What contradictions exist in the reported bioactivity of 5β-Androst-16-en-3α-ol across species, and how can they be resolved?

  • Methodological Answer : Discrepancies in pheromonal effects (e.g., humans vs. pigs) may arise from species-specific receptor polymorphisms. Conduct cross-species comparative studies using CRISPR-edited receptor variants and in silico molecular docking simulations to identify binding affinity differences .

Q. How can researchers design experiments to differentiate 5β-Androst-16-en-3α-ol from its structural analogs (e.g., 5α-Androst-16-en-3α-ol)?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and X-ray crystallography for stereochemical confirmation. Functional assays (e.g., receptor activation) paired with chiral chromatography (e.g., Chiralpak IG-3 column) can resolve enantiomeric activity differences .

Q. What statistical approaches are recommended for analyzing dose-dependent behavioral responses to 5β-Androst-16-en-3α-ol in animal models?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability. Non-linear regression (e.g., sigmoidal dose-response curves) quantifies EC₅₀ values. Include negative controls (vehicle-only) and adjust for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .

Data Interpretation and Experimental Design

Q. How should researchers address low recovery rates of 5β-Androst-16-en-3α-ol in extraction protocols?

  • Methodological Answer : Optimize SPE sorbent chemistry (e.g., C18 vs. hydrophilic-lipophilic balance resins) and pH conditions. Spike recovery experiments with isotopically labeled analogs (e.g., ²H₃-5β-Androst-16-en-3α-ol) validate efficiency. Matrix-matched calibration corrects for ion suppression in MS detection .

Q. What are the ethical and methodological considerations for human studies involving 5β-Androst-16-en-3α-ol exposure?

  • Methodological Answer : Obtain IRB approval for controlled exposure trials. Use double-blind protocols with placebo groups. Monitor physiological responses (e.g., cortisol levels) and employ Likert-scale questionnaires for subjective odor perception. Data anonymization is critical for compliance with GDPR/HIPAA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.